3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione
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Overview
Description
3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in acidic or basic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-ethylpyrrolidine-2,5-dione: Similar structure with the bromine atom at the para position.
3-(3-Bromophenyl)-1-methylpyrrolidine-2,5-dione: Similar structure with a methyl group instead of an ethyl group.
3-(3-Bromophenyl)-1-ethylpyrrolidine-2,4-dione: Similar structure with a different substitution pattern on the pyrrolidine ring.
Uniqueness
3-(3-Bromophenyl)-1-ethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromophenyl group at the meta position provides distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
22855-59-0 |
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Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-ethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12BrNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
SKUVHUHIBWHUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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